4-Désamino-4-hydroxy triméthoprime

Vue d'ensemble

Description

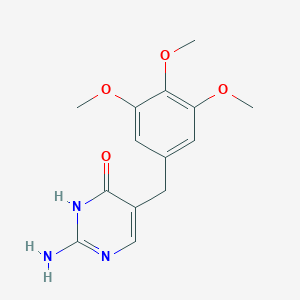

4-Desamino-4-hydroxy trimethoprim is a derivative of the broad-spectrum antibacterial agent trimethoprim. Trimethoprim itself is a well-known antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins. Although the provided papers do not directly discuss 4-desamino-4-hydroxy trimethoprim, they provide insights into the synthesis, structure, and reactivity of trimethoprim, which can be extrapolated to its derivative.

Synthesis Analysis

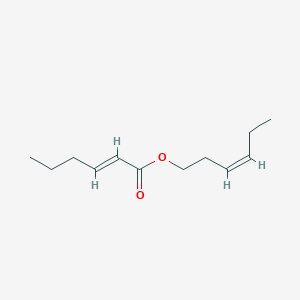

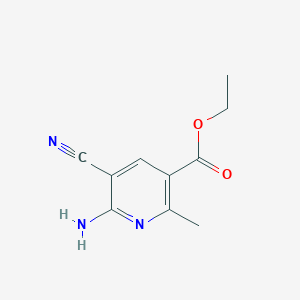

The synthesis of trimethoprim and its analogues, including potential routes to derivatives such as 4-desamino-4-hydroxy trimethoprim, can be achieved through a novel route involving the reaction of phenolic Mannich bases with pyrimidines that contain activating groups. This method allows for alkylation at different positions, depending on the reaction conditions, which could be adapted to synthesize the hydroxylated derivative of trimethoprim .

Molecular Structure Analysis

The molecular structure of trimethoprim has been elucidated using neutron diffraction data. The crystallographic study revealed an extended hydrogen-bonded ribbon formed by the 2,4-diaminopyrimidine tautomer, which is essential for the drug's binding to its bacterial target. The study also indicated that there is considerable rotational freedom around the bonds linking the aryl groups, which could be relevant when considering modifications to the trimethoprim molecule, such as desamination and hydroxylation .

Chemical Reactions Analysis

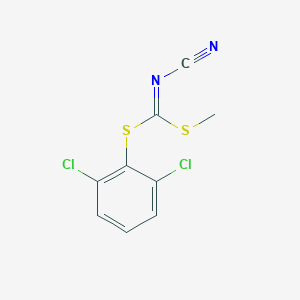

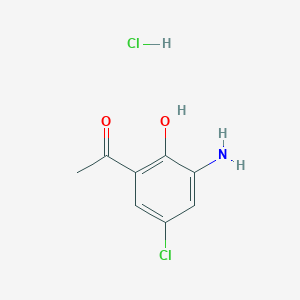

Trimethoprim's reactivity, particularly in the context of chlorination, has been studied, showing that it reacts readily with free available chlorine across a range of pH values. The reaction kinetics suggest that modifications occur primarily via the trimethoxybenzyl moiety at acidic pH and the diaminopyrimidinyl moiety at neutral to alkaline pH. This information is crucial for understanding how structural changes, such as desamination and the introduction of a hydroxyl group, might affect the reactivity of the molecule .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-desamino-4-hydroxy trimethoprim, they do provide information on the parent compound, trimethoprim. The reactivity of trimethoprim with chlorine suggests that its physical and chemical properties can be significantly altered under different environmental conditions. The introduction of a hydroxyl group in place of an amino group would likely affect the compound's solubility, stability, and reactivity, which are important factors in the development of new antibacterial agents .

Relevant Case Studies

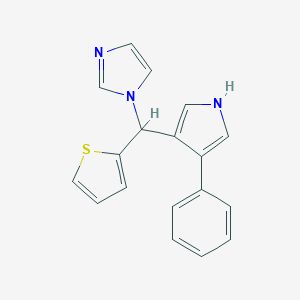

The papers discuss the synthesis and structural analysis of trimethoprim, as well as its reactivity with chlorine, which are relevant to understanding the behavior of its derivatives. Additionally, novel antibiotic compounds have been prepared through multicomponent reactions involving trimethoprim, which could be a strategy for creating new derivatives with improved antimicrobial properties. These analogs maintain the core structure of trimethoprim while introducing modifications that could potentially include desamination and hydroxylation, as would be the case for 4-desamino-4-hydroxy trimethoprim .

Applications De Recherche Scientifique

Applications antibactériennes

“4-Désamino-4-hydroxy triméthoprime” est un dérivé de la triméthoprime (TMP), un ancien médicament antibactérien . Une nouvelle série d'analogues de TMP contenant des liaisons amides a été synthétisée, et leur affinité à se lier à l'enzyme dihydrofolate réductase a été confirmée . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antibactériens.

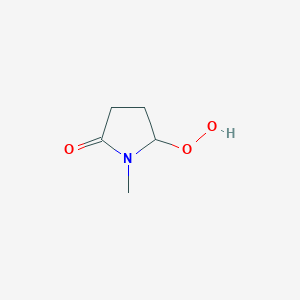

Traitement de l'eau

Des recherches ont montré que le TMP peut être efficacement dégradé dans un système de persulfate activé par UV . Cela suggère que “this compound” pourrait potentiellement être utilisé dans les processus de traitement de l'eau pour éliminer les substances nocives.

Applications anticancéreuses

“2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone” est un dérivé de la 2-amino-5-éthylpyrimidine . Une série de nouveaux dérivés de la 2-amino-5-éthylpyrimidine a été synthétisée et leurs activités antiprolifératives contre quatre cellules cancéreuses humaines ont été évaluées . Cela suggère que “2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.

Bioactivité à large spectre

Le groupe triméthoxyphényl (TMP), qui est présent dans “2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone”, sert de pharmacophore dans de nombreux agents puissants présentant des effets de bioactivité divers . Cela suggère que “2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone” pourrait potentiellement être utilisé dans le développement de divers agents thérapeutiques.

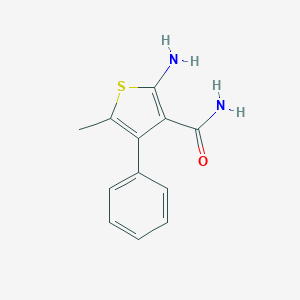

Propriétés antifongiques et antibactériennes

Les composés contenant le groupe TMP ont montré des propriétés antifongiques et antibactériennes prometteuses . Cela suggère que “2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antifongiques et antibactériens.

Activité antivirale

Il y a eu des rapports sur l'activité antivirale des composés à base de TMP, qui présentent un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe . Cela suggère que “2-Amino-5-[(3,4,5-triméthoxyphényl)méthyl]-4(1H)-pyrimidinone” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux.

Orientations Futures

The development of new mechanisms of resistance among pathogens, the occurrence and transmission of genes responsible for antibiotic insensitivity, as well as cancer diseases have been a serious clinical problem around the world for over 50 years . Therefore, intense searching of new leading structures and active substances, which may be used as new drugs, especially against strain resistant to all available therapeutics, is very important . Dihydrofolate reductase (DHFR) has attracted a lot of attention as a molecular target for bacterial resistance over several decades, resulting in a number of useful agents . This suggests that 4-Desamino-4-hydroxy trimethoprim and its analogs could be potential candidates for future research in this area.

Mécanisme D'action

Target of Action

The primary target of 4-Desamino-4-hydroxy trimethoprim, also known as 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(1H)-pyrimidinone, is the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

4-Desamino-4-hydroxy trimethoprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it prevents the reduction of DHF to THF . This inhibition blocks the synthesis of bacterial DNA, thereby inhibiting bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins in bacteria . This disruption prevents the formation of THF, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids . As a result, bacterial DNA replication, transcription, and translation are hindered, leading to bacterial cell death .

Pharmacokinetics

Similar compounds like trimethoprim are known to have good oral bioavailability and are metabolized in the liver . They are primarily excreted in the urine

Result of Action

The result of the action of 4-Desamino-4-hydroxy trimethoprim is the inhibition of bacterial growth and survival . By blocking the formation of THF, it prevents the synthesis of bacterial DNA and proteins, leading to bacterial cell death .

Action Environment

The action of 4-Desamino-4-hydroxy trimethoprim can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound and potentially its interaction with DHFR . Additionally, the presence of other carbon sources can impact the biodegradation of the compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 4-Desamino-4-hydroxy trimethoprim.

Propriétés

IUPAC Name |

2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFZTBRMADDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239006 | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92440-76-1 | |

| Record name | 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92440-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092440761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESAMINO-4-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6TXK5JQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

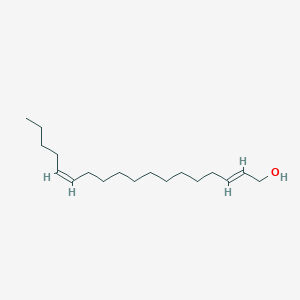

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)